- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β IsoformJournal of Medicinal Chemistry, 2011, 54(22), 7815-7833,
Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

furo3,2-dpyrimidine-2,4-diol structure
اسم المنتج:furo3,2-dpyrimidine-2,4-diol
كاس عدد:956034-06-3
وسط:C6H4N2O3
ميغاواط:152.10756111145
MDL:MFCD11520867
CID:827241
PubChem ID:11564502
furo3,2-dpyrimidine-2,4-diol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Furo[3,2-d]pyrimidine-2,4-diol
- 1H-furo[3,2-d]pyrimidine-2,4-dione
- furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
- furo3,2-dpyrimidine-2,4-diol
-
- MDL: MFCD11520867
- نواة داخلي: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
- مفتاح Inchi: UEICIOHAOMRQDE-UHFFFAOYSA-N
- ابتسامات: O=C1NC2=C(OC=C2)C(=O)N1
حساب السمة
- نوعية دقيقة: 152.02200
- الرابطة الهيدروجينية المانحين العد: 2
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 0
الخصائص التجريبية
- بسا: 79.38000
- لوغب: 0.63400
furo3,2-dpyrimidine-2,4-diol أمن المعلومات
furo3,2-dpyrimidine-2,4-diol بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
furo3,2-dpyrimidine-2,4-diol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314223-10.0g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10.0g |
$9571.0 | 2023-07-10 | |
Enamine | EN300-314223-2.5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 2.5g |
$2490.0 | 2023-09-05 | |
Enamine | EN300-314223-0.25g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.25g |
$589.0 | 2023-09-05 | |
Enamine | EN300-314223-0.1g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 0.1g |
$413.0 | 2023-09-05 | |
Alichem | A089000433-10g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 10g |
$3142.11 | 2023-08-31 | |
Alichem | A089000433-5g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$2200.00 | 2023-08-31 | |
Enamine | EN300-314223-5g |
furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 5g |
$4909.0 | 2023-09-05 | |
1PlusChem | 1P00600E-250mg |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 250mg |
$287.00 | 2024-04-19 | |
Ambeed | A697207-1g |
Furo[3,2-d]pyrimidine-2,4-diol |
956034-06-3 | 95% | 1g |
$850.0 | 2025-03-04 | |
abcr | AB334496-1g |
Furo[3,2-d]pyrimidine-2,4-diol; . |
956034-06-3 | 1g |
€1771.00 | 2025-02-20 |
furo3,2-dpyrimidine-2,4-diol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ; 90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
المراجع
- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6
المراجع
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancerEuropean Journal of Medicinal Chemistry, 2021, 217,,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
المراجع
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Dichloromethane , Water
المراجع
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitorsMedChemComm, 2014, 5(12), 1821-1828,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran , Water ; 3.5 h, 70 °C
المراجع
- Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors, China, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
المراجع
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
المراجع
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt
المراجع
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
المراجع
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
المراجع
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
furo3,2-dpyrimidine-2,4-diol Raw materials
- Methyl 3-ureidofuran-2-carboxylate
- Chlorosulfonyl isocyanate
- Methyl 3-aminofuran-2-carboxylate
- 2-Furancarboxylic acid, 3-[(aminocarbonyl)amino]-, ethyl ester
furo3,2-dpyrimidine-2,4-diol Preparation Products
furo3,2-dpyrimidine-2,4-diol الوثائق ذات الصلة
-
Walid A. M. Elgaher,Martina Fruth,Matthias Groh,J?rg Haupenthal,Rolf W. Hartmann RSC Adv. 2014 4 2177
956034-06-3 (furo3,2-dpyrimidine-2,4-diol) منتجات ذات صلة
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- 2138008-70-3(2-(4-methanesulfonyl-1H-pyrazol-1-yl)ethyl(2,2,2-trifluoroethyl)amine)
- 72375-01-0(5-benzyl-2-hydroxybenzaldehyde)
- 2375267-61-9(3-Thiophenepropanoic acid, α-amino-2,5-dichloro-, methyl ester, hydrochloride (1:1))
- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)
- 1805945-36-1(6-Iodo-3-nitro-2-(trifluoromethoxy)pyridine-4-acetonitrile)
- 2227907-80-2((1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol)
- 1214390-41-6(3,6-Bis(4-fluorophenyl)picolinic acid)
- 2228518-34-9(3-(2-{(tert-butoxy)carbonylamino}phenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:956034-06-3)furo3,2-dpyrimidine-2,4-diol

نقاء:99%/99%/99%
كمية:100mg/250mg/1g
الأسعار ($):167.0/284.0/765.0